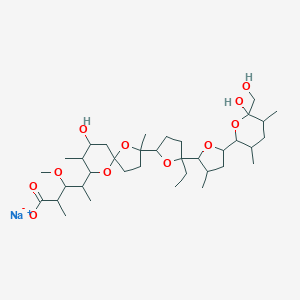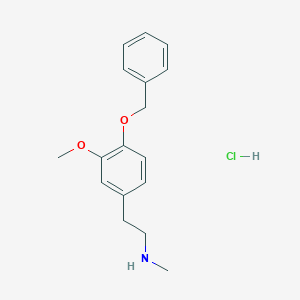
4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride
Übersicht
Beschreibung
4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride is a chemical compound derived from phenethylamine, a structure present in various bioactive molecules and pharmaceuticals. Its synthesis and analyses are of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including oximation, reduction, salification, chloromethylation, and hydrolysis. For instance, 4-Hydroxy-3-methoxy benzylamine hydrochloride is synthesized from vanillin and hydroxylamine hydrochloride, achieving an overall yield of 89.7%, with the product's structure confirmed by elemental analysis, IR, and 1H NMR (Li Yong-xin, 2012). This method provides a basis for the synthesis of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride by incorporating benzyloxy substitution and N-methylation steps.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, IR spectroscopy, and NMR techniques to determine the compound's detailed atomic arrangement and chemical bonds. The presence of benzyloxy and methoxy groups influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
The compound's reactivity is significantly influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the methoxy group affects the molecule's electron distribution, impacting its electrophilic substitution patterns. Hydrochloride salt formation enhances the compound's solubility in polar solvents, facilitating its use in various chemical and biological assays.
Physical Properties Analysis
Physical properties, such as melting point, solubility, and crystalline structure, are critical for understanding the compound's behavior in different environments. These properties are influenced by the molecule's molecular weight, polarity, and intermolecular forces, such as hydrogen bonding potential.
Chemical Properties Analysis
The chemical properties include acidity/basicity, reactivity towards different reagents, and stability under various conditions. The N-methyl group makes the compound a tertiary amine, potentially affecting its basicity and nucleophilicity. Stability studies, including degradation under light, temperature, and pH variations, are crucial for developing storage and handling protocols.
References
- Li Yong-xin. (2012). Study on the Synthesis of 4-Hydroxy-3-methoxy Benzylamine Hydrochloride. Fine Chemical Intermediates. LinkThis overview provides a foundational understanding of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride, focusing on its synthesis, molecular structure, and key properties. Further research and experimentation are necessary to fully explore its potential applications and behaviors.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
A study by Awad, Clark, and Deruiter (2007) focused on the GC-MS analysis of acylated derivatives of side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines, highlighting the importance of mass spectral differentiation in identifying substances with similar mass spectra to controlled substances like MDMA. This work underscores the role of advanced analytical techniques in distinguishing between structurally similar compounds, crucial for forensic and pharmaceutical analysis (Awad, Clark, & Deruiter, 2007).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, showcasing high singlet oxygen quantum yield. These compounds demonstrate potential for photodynamic therapy (PDT) applications, indicating a promising approach for cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Polymerization
Hussain et al. (2019) explored the synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates, including derivatives with benzyloxy substitution. This research contributes to the development of materials with potential applications in the polymer and coatings industries, demonstrating the versatility of these compounds in creating new materials with tailored properties (Hussain et al., 2019).
Luminescent Properties for Sensing and Imaging
Sivakumar, Reddy, Cowley, and Vasudevan (2010) reported on the synthesis of lanthanide 4-benzyloxy benzoates to investigate the effect of electron-withdrawing and electron-donating groups on luminescent properties. Their work is significant for the development of materials used in sensing, imaging, and lighting, highlighting how substituent groups can influence the photophysical properties of complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety And Hazards
The compound should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . Adequate ventilation is necessary, and all sources of ignition should be removed . Personnel should be evacuated to safe areas in case of a spill or leak .
Eigenschaften
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-11-10-14-8-9-16(17(12-14)19-2)20-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWNUJVKOZLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639974 | |
| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride | |
CAS RN |
35266-64-9 | |
| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



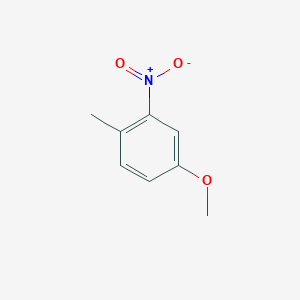
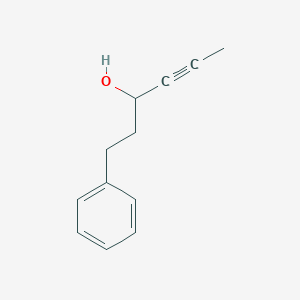


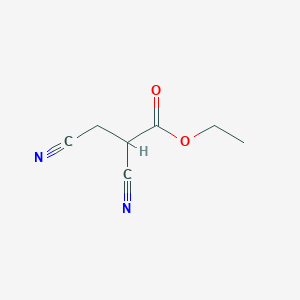

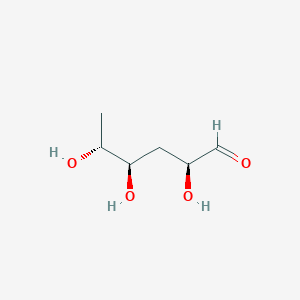
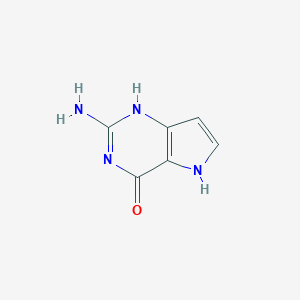



![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)
